2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a fascinating organic compound belonging to the pyrazole family. This compound contains a tert-butoxy carbonyl group, a fluorophenyl ring, and a dimethyl pyrazole moiety. Its unique structure makes it an intriguing subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step organic reactions. A common approach includes:
Formation of pyrazole ring: : Starting with a suitable precursor, the pyrazole ring is synthesized using cyclization reactions.
Introduction of the fluorophenyl group: : Through electrophilic aromatic substitution or coupling reactions, the fluorophenyl group is incorporated.
Addition of tert-butoxy carbonyl group: : The tert-butoxy carbonyl group is introduced using reactions with tert-butyl chloroformate under controlled conditions.
Final assembly: : The final step involves the coupling of these fragments to form the target molecule, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic steps, scaled up with optimized conditions to enhance yield and purity. Techniques such as continuous flow chemistry may be employed to increase efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The pyrazole ring can undergo oxidation, affecting the electronic properties of the compound.
Reduction: : Reduction reactions can modify the functional groups, potentially enhancing bioavailability or activity.
Substitution: : Various substituents can be introduced onto the fluorophenyl ring or pyrazole moiety, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole-4-carboxylic acid derivatives, while substitution could lead to fluorinated analogs with varied functional groups.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for exploration in organic synthesis and catalytic reactions.
Biology
In biological studies, this compound is used to probe enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group offers a site for fluorine-19 NMR studies, providing insights into molecular dynamics.
Medicine
The compound's pharmacophore elements make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound finds use in material science for developing novel polymers and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid varies with its application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site or allosteric site, affecting the enzyme's function. Its molecular targets could include kinases, proteases, or other regulatory proteins, modulating pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
N-tert-butoxycarbonyl-2-amino-2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Unique Features
Fluorophenyl group: : Provides unique electronic properties, aiding in NMR studies and enhancing biological activity.
tert-Butoxy carbonyl group: : Serves as a protecting group, facilitating multi-step syntheses.
Dimethyl pyrazole moiety: : Contributes to the compound's stability and reactivity.
By comparing it with other compounds, the presence of these unique groups showcases its distinct advantages in various research applications.
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid stands out as a significant compound with versatile applications across multiple scientific disciplines. Its synthesis, reactivity, and potential for research and industrial applications make it a valuable asset in the field of chemistry and beyond.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c1-10-14(15(16(23)24)20-17(25)26-18(3,4)5)11(2)22(21-10)13-8-6-12(19)7-9-13/h6-9,15H,1-5H3,(H,20,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPGIMGFGDRSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2680618-62-4 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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